1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid
Description
Historical Development of Pyrazole-Carboxylic Acid Chemistry
The pyrazole nucleus has been a cornerstone of heterocyclic chemistry since Ludwig Knorr’s pioneering synthesis of pyrazole derivatives in 1883. Early 20th-century research focused on simple pyrazole derivatives, but the integration of carboxylic acid functionalities emerged as a transformative development in the 1960s. The discovery that pyrazole-3-carboxylic acid derivatives could act as bioisosteres for aromatic amino acids revolutionized medicinal chemistry approaches.
Key historical milestones include:
- 1980s : Development of regioselective carboxylation methods enabling precise functionalization at the pyrazole C-3 position
- 2000s : Systematic exploration of pyrazole-carboxylic acids as enzyme inhibitors, particularly against oxidoreductases
- 2010s : Advent of solvothermal synthesis techniques for pyrazole-carboxylate coordination complexes
The structural evolution from monofunctional pyrazoles to bifunctional systems like 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid reflects three decades of progressive innovation in substituent engineering and conjugation chemistry.
Significance of Dual Pyrazole Systems in Heterocyclic Research
Dual pyrazole architectures exhibit enhanced physicochemical properties compared to monomeric analogs, as demonstrated by their:
Electronic Effects
- Conjugated π-systems between pyrazole rings enable delocalized electron density, improving coordination capabilities with transition metals
- Methyl substituents at C-3 and C-5 positions induce steric stabilization while maintaining planarity for π-π stacking interactions
Thermodynamic Stability
- Thermogravimetric analyses of related copper-pyrazolate complexes show decomposition temperatures exceeding 400°C, indicating remarkable thermal resilience
Table 1: Comparative Properties of Pyrazole Derivatives
| Property | Simple Pyrazole | Dual Pyrazole-Carboxylate |
|---|---|---|
| Melting Point (°C) | 65-80 | 210-240 (decomp.) |
| Water Solubility (mg/mL) | 18-22 | <0.1 |
| Coordination Sites | 1-2 | 3-4 |
These characteristics make dual pyrazole systems indispensable in advanced materials science and pharmaceutical development.
This compound in Contemporary Research
This compound (C₁₀H₁₂N₄O₂, MW 220.23 g/mol) exemplifies modern trends in heterocyclic design through its:
Structural Features
- Orthogonal pyrazole planes connected via methylene spacer, enabling conformational flexibility
- Electron-withdrawing carboxylic acid group at C-3 position, enhancing hydrogen-bonding capacity
- Sterically demanding 3,5-dimethylpyrazole unit, providing kinetic protection of metal coordination sites
Synthetic Applications
Recent studies demonstrate its utility as:
- Bridging ligand in binuclear copper(II) complexes (bond angles: 95.3°-145.0°)
- Precursor for photoactive metal-organic frameworks via solvothermal synthesis
- Intermediate in the production of kinase inhibitors through amide coupling reactions
Table 2: Key Physicochemical Parameters
| Parameter | Value | Source |
|---|---|---|
| X-ray Crystallography | Monoclinic P2₁/c | |
| pKa (carboxylic acid) | 2.8 ± 0.2 | |
| λmax (UV-Vis) | 268 nm (π→π*) |
Interdisciplinary Research Applications of Functionalized Pyrazoles
Pharmaceutical Development
- Structure-activity relationship (SAR) studies show 3-carboxylic acid derivatives exhibit 18-fold greater enzyme inhibition (IC₅₀ = 0.7 μM) versus non-carboxylated analogs
- Molecular docking simulations predict strong binding affinity (ΔG = -9.2 kcal/mol) with inflammatory mediators
Materials Science
- Coordination polymers derived from this compound demonstrate antiferromagnetic coupling (J = -142 cm⁻¹) below 50K
- Thermally activated delayed fluorescence (TADF) properties enable applications in organic light-emitting diodes
Catalytic Systems
Properties
IUPAC Name |
1-[(3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-7-5-8(2)14(11-7)6-13-4-3-9(12-13)10(15)16/h3-5H,6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXKQVJOVFCIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2C=CC(=N2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the base and solvent . The reaction typically proceeds under mild conditions and yields the desired product with high purity. Another method involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form the corresponding ester, which is then hydrolyzed under acidic conditions to yield the carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of esters, amides, or other derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the pyrazole structure, including 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, such as:
- Lung cancer
- Breast cancer (MDA-MB-231)
- Colorectal cancer
- Pancreatic cancer
For instance, a study demonstrated that certain pyrazole derivatives displayed cytotoxic effects with IC50 values ranging from 3.79 µM to 42.30 µM against different cancer cell lines . This suggests that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. The ability of these compounds to modulate inflammatory pathways makes them potential candidates for treating inflammatory diseases .
Case Studies
Several studies highlight the effectiveness of this compound in biological assays:
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes and other biomolecules, influencing various physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Physical and Chemical Properties
Research Findings and Data Tables
Table 2: Commercial Availability
| Compound | Supplier | Purity | Price (€/g) |
|---|---|---|---|
| Target Compound | Combi-Blocks | 95% | 213–1,895 |
| Phenoxy Analog | CymitQuimica | 95% | Discontinued |
| Trifluoromethyl Analog | N/A | 95% | N/A |
Biological Activity
The compound 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
- Chemical Formula : C10H12N4O2
- Molecular Weight : 220.23 g/mol
- IUPAC Name : this compound
The structure comprises two pyrazole rings connected by a methylene bridge and a carboxylic acid functional group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with pyrazole scaffolds exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound showed inhibitory effects on various cancer cell lines, including lung (A549), breast (MDA-MB-231), and colorectal cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Apoptosis induction |
| MDA-MB-231 | 15.0 | Cell cycle arrest |
| HT-29 (Colorectal) | 10.0 | Inhibition of proliferation |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Mechanism : It inhibits the production of pro-inflammatory cytokines by blocking NF-kB signaling pathways, which are crucial in inflammatory responses .
Antimicrobial Activity
Research has demonstrated that this pyrazole derivative possesses antimicrobial properties:
- Tested Against : Various bacterial strains including E. coli, S. aureus, and Klebsiella pneumoniae.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| K. pneumoniae | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound interacts with specific receptors that mediate cellular responses to growth factors and inflammatory signals .
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.
Case Studies
A notable study involved the evaluation of this compound's effects on human cancer cell lines, demonstrating significant anticancer activity compared to standard chemotherapeutic agents. The results indicated a synergistic effect when combined with existing treatments, suggesting its potential as an adjunct therapy in cancer treatment .
Q & A
Q. How can the synthesis of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid be optimized for higher yields?
Methodological Answer:
- Reaction Conditions : Optimize alkylation steps by refluxing in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours. Catalysts like K₂CO₃ can enhance methylation efficiency .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC or GC .
- Key Variables : Adjust stoichiometry of 3,5-dimethylpyrazole and methylating agents (e.g., methyl iodide) to minimize side products. Track intermediates using TLC and NMR .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
Q. What safety protocols are critical for handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at 2–8°C, protected from moisture. Avoid exposure to strong oxidizers (e.g., HNO₃) to prevent decomposition into COₓ/NOₓ .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in the compound’s stereochemical configuration?
Methodological Answer:
- Crystal Growth : Dissolve the compound in DMSO/water (1:1) and slowly evaporate at 25°C to obtain single crystals suitable for diffraction .
- Data Collection : Use a Mo-Kα X-ray source (λ = 0.71073 Å) at 295 K. Refine structures with software like SHELXL, focusing on bond angles (e.g., C-N-C in pyrazole rings) and torsional deviations .
- Validation : Compare experimental data with DFT-optimized geometries to resolve discrepancies in methyl group orientations .
Q. What strategies are effective for studying structure-activity relationships (SAR) in biological assays?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2). Focus on hydrogen bonding between the carboxylic acid group and Arg120/His90 residues .
- In Vitro Assays : Test inhibitory activity against cancer cell lines (e.g., MCF-7) using MTT assays. Compare IC₅₀ values with analogs lacking the methyl substituents .
Q. How does the compound’s stability vary under thermal or photolytic stress?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC at 10°C/min in N₂ atmosphere. Monitor decomposition onset (expected >150°C) and identify degradation products via GC-MS .
- Photolytic Testing : Expose to UV light (254 nm) for 48 hours. Analyze by HPLC for isomerization or decarboxylation byproducts. Use dark controls for comparison .
Q. What methodologies validate the compound’s role in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-peptides) to measure protease inhibition. Calculate Kᵢ values via Lineweaver-Burk plots .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., kinases) by measuring enthalpy changes during ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
